(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown strong antibacterial activities against different bacteria strains . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .
Mode of Action
The compound likely interacts with its targets by binding to them and disrupting their normal function. For instance, in the case of FtsZ, the compound could inhibit its GTPase activity and dynamic assembly, thereby preventing bacterial cell division .
Biochemical Pathways
It’s plausible that the compound affects the bacterial cell division pathway by targeting the ftsz protein .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
The result of the compound’s action is likely the inhibition of bacterial cell division, leading to bacterial cell death . This is inferred from the action of similar compounds on the FtsZ protein .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can influence the hydrogen bond dynamical process of similar compounds . Additionally, the compound’s action could be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-16-12-9(18-2)5-3-7-11(12)20-14(16)15-13(17)10-6-4-8-19-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAWUJTYRZZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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